REACTION_CXSMILES
|
[C:1](OC(=O)C)(=O)[CH3:2].[CH:8]([NH:10][CH2:11][C:12]([OH:14])=[O:13])=[CH2:9].CC(O)=[O:17]>>[C:8]([NH:10][CH:11]([CH:1]=[CH2:2])[C:12]([OH:14])=[O:13])(=[O:17])[CH3:9]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)NCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature (30 min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(3 h)
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated repeatedly from H2O
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in absolute EtOH (200 mL)
|
Type
|
CUSTOM
|
Details
|
(norit, 60° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with Et2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |